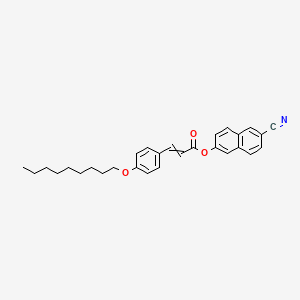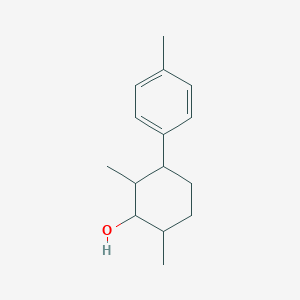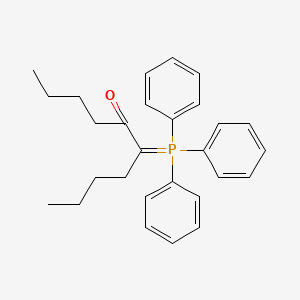
6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one is a chemical compound known for its unique structure and properties It features a triphenylphosphoranylidene group attached to a decanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one typically involves the reaction of triphenylphosphine with a suitable precursor, such as a decanone derivative. The reaction conditions often include the use of a base, such as sodium hydride, to facilitate the formation of the phosphoranylidene group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one can undergo various chemical reactions, including:
Oxidation: The phosphoranylidene group can be oxidized to form phosphine oxides.
Reduction: The carbonyl group in the decanone backbone can be reduced to form alcohols.
Substitution: The triphenylphosphoranylidene group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohols.
Substitution: Various substituted phosphoranylidene derivatives.
Applications De Recherche Scientifique
6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one involves its ability to act as a nucleophile due to the presence of the phosphoranylidene group. This allows it to participate in various chemical reactions, forming new bonds and structures. The molecular targets and pathways involved depend on the specific reaction and application, but generally involve interactions with electrophiles and other reactive species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Triphenylphosphoranylidene)acetaldehyde
- Methyl (triphenylphosphoranylidene)acetate
- (Triphenylphosphoranylidene)acetone
Uniqueness
6-(Triphenyl-lambda~5~-phosphanylidene)decan-5-one is unique due to its longer carbon chain compared to similar compounds, which can influence its reactivity and applications. The presence of the decanone backbone provides additional functional groups that can participate in various chemical reactions, making it a versatile compound in organic synthesis and material science.
Propriétés
Numéro CAS |
84393-96-4 |
|---|---|
Formule moléculaire |
C28H33OP |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
6-(triphenyl-λ5-phosphanylidene)decan-5-one |
InChI |
InChI=1S/C28H33OP/c1-3-5-22-27(29)28(23-6-4-2)30(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,3-6,22-23H2,1-2H3 |
Clé InChI |
AMEMTSGLIPCDGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


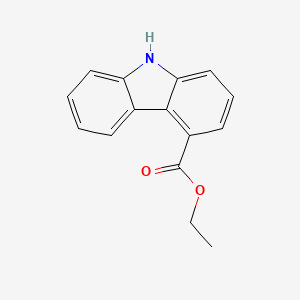

![Ethanaminium, 2-[ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-N,N,N-trimethyl-, acetate](/img/structure/B14409635.png)
![N-{3-[(Butan-2-yl)amino]-4-(2-methoxyethoxy)phenyl}acetamide](/img/structure/B14409636.png)
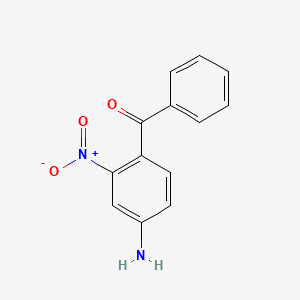
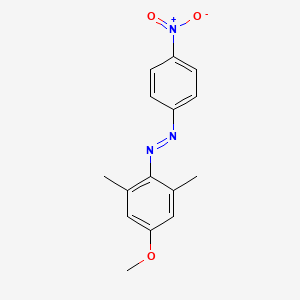

![Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate](/img/structure/B14409675.png)
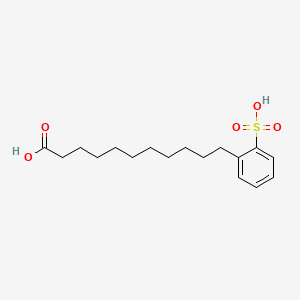

![1,4-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14409689.png)
